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molecular formula C₁₉H₂₆O₆ B043462 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 18685-18-2

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No. B043462
M. Wt: 350.4 g/mol
InChI Key: ZHFVGOMEUGAIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013842

Procedure details

A solution of diacetone glucose (5) (Aldrich) (18.0 g, 69.1 mmol) in THF (80 ml) was added dropwise to a stirred suspension of sodium hydride, (50% dispersion in oil, 3.67 g, 76.5 mmol) and tetrabutylammonium iodide (0.2 g, 0.54 mmol) in THF (50 ml) at 0° C. The mixture was warmed to room temperature and benzyl bromide (9.04 ml, 13.0 g, 76.0 mmol) added, then heated to 50° C. for 2 hours. Methanol (20 ml) was added and the mixture stirred for a further 2 hours before cooling, filtering through celite and concentrating. The resulting oil was dissolved in dichloromethane (100 ml), washed with water (2×30 ml), dried, filtered and evaporated to give 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (23.5 g, 97%) as a pale brown oil. A small quantity was purified by flash chromatography (ethyl acetate-hexane 1:5) to give a clear oil, [α]20D -29.8° (c, 1.06 in chloroform) [lit.43 -27.7° (c, 3.32 in ethanol)]; 1H NMR δ 1.32, 1.39, 1.44, 1.51 (12H, 4×s, 2×acetonide); 3.99-4.11 (5H, m, H-3, H-4, H-5, H-6,6'); 4.59 (1H, d, H-2); 4.59 (1H, d, H-2); 4.65, 4.70 (2H, 2×d, CH2Ph, JH,H' 11.8 Hz); 5.90 (1H, d, H-1, J1,2 3.7 Hz); 7.32-7.36 (5H, m, H-Ph).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[CH3:13][C:14]([CH3:16])=O.[CH3:17][C:18]([CH3:20])=O.[H-].[Na+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CO>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:13][C:14]1([CH3:16])[O:4][CH:3]([CH:5]2[O:6][CH:11]3[O:12][C:18]([CH3:20])([CH3:17])[O:10][CH:9]3[CH:7]2[O:8][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:2][O:1]1 |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CC(=O)C.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.04 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filtering through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with water (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05013842

Procedure details

A solution of diacetone glucose (5) (Aldrich) (18.0 g, 69.1 mmol) in THF (80 ml) was added dropwise to a stirred suspension of sodium hydride, (50% dispersion in oil, 3.67 g, 76.5 mmol) and tetrabutylammonium iodide (0.2 g, 0.54 mmol) in THF (50 ml) at 0° C. The mixture was warmed to room temperature and benzyl bromide (9.04 ml, 13.0 g, 76.0 mmol) added, then heated to 50° C. for 2 hours. Methanol (20 ml) was added and the mixture stirred for a further 2 hours before cooling, filtering through celite and concentrating. The resulting oil was dissolved in dichloromethane (100 ml), washed with water (2×30 ml), dried, filtered and evaporated to give 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (23.5 g, 97%) as a pale brown oil. A small quantity was purified by flash chromatography (ethyl acetate-hexane 1:5) to give a clear oil, [α]20D -29.8° (c, 1.06 in chloroform) [lit.43 -27.7° (c, 3.32 in ethanol)]; 1H NMR δ 1.32, 1.39, 1.44, 1.51 (12H, 4×s, 2×acetonide); 3.99-4.11 (5H, m, H-3, H-4, H-5, H-6,6'); 4.59 (1H, d, H-2); 4.59 (1H, d, H-2); 4.65, 4.70 (2H, 2×d, CH2Ph, JH,H' 11.8 Hz); 5.90 (1H, d, H-1, J1,2 3.7 Hz); 7.32-7.36 (5H, m, H-Ph).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[CH3:13][C:14]([CH3:16])=O.[CH3:17][C:18]([CH3:20])=O.[H-].[Na+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CO>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:13][C:14]1([CH3:16])[O:4][CH:3]([CH:5]2[O:6][CH:11]3[O:12][C:18]([CH3:20])([CH3:17])[O:10][CH:9]3[CH:7]2[O:8][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:2][O:1]1 |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CC(=O)C.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.04 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filtering through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with water (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05013842

Procedure details

A solution of diacetone glucose (5) (Aldrich) (18.0 g, 69.1 mmol) in THF (80 ml) was added dropwise to a stirred suspension of sodium hydride, (50% dispersion in oil, 3.67 g, 76.5 mmol) and tetrabutylammonium iodide (0.2 g, 0.54 mmol) in THF (50 ml) at 0° C. The mixture was warmed to room temperature and benzyl bromide (9.04 ml, 13.0 g, 76.0 mmol) added, then heated to 50° C. for 2 hours. Methanol (20 ml) was added and the mixture stirred for a further 2 hours before cooling, filtering through celite and concentrating. The resulting oil was dissolved in dichloromethane (100 ml), washed with water (2×30 ml), dried, filtered and evaporated to give 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (23.5 g, 97%) as a pale brown oil. A small quantity was purified by flash chromatography (ethyl acetate-hexane 1:5) to give a clear oil, [α]20D -29.8° (c, 1.06 in chloroform) [lit.43 -27.7° (c, 3.32 in ethanol)]; 1H NMR δ 1.32, 1.39, 1.44, 1.51 (12H, 4×s, 2×acetonide); 3.99-4.11 (5H, m, H-3, H-4, H-5, H-6,6'); 4.59 (1H, d, H-2); 4.59 (1H, d, H-2); 4.65, 4.70 (2H, 2×d, CH2Ph, JH,H' 11.8 Hz); 5.90 (1H, d, H-1, J1,2 3.7 Hz); 7.32-7.36 (5H, m, H-Ph).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])[OH:6])[OH:4].[CH3:13][C:14]([CH3:16])=O.[CH3:17][C:18]([CH3:20])=O.[H-].[Na+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CO>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:13][C:14]1([CH3:16])[O:4][CH:3]([CH:5]2[O:6][CH:11]3[O:12][C:18]([CH3:20])([CH3:17])[O:10][CH:9]3[CH:7]2[O:8][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:2][O:1]1 |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CC(=O)C.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.04 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filtering through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with water (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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